2-Propyl-azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

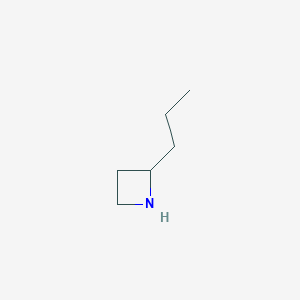

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . Azetidines are four-membered ring amines and have a high ring strain .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . The polymerization of azetidines is a typical cationic ring-opening polymerization . The active species is the cyclic azetidinium ion and the propagation reaction may be regarded as a nucleophilic substitution at the carbon atom of the azetidinium ion .Molecular Structure Analysis

Azetidines are four-membered ring amines . They have a high ring strain, which is thermodynamically expected to lead to high-molecular-weight polymers in almost quantitative yields when these monomers undergo ring-opening polymerization .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

Azetidines are four-membered ring amines . They have a high ring strain . They are liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .Scientific Research Applications

Ion Uptake and Release in Plants

- Application: Investigation of ion transport mechanisms in plants.

- Key Findings: Azetidine 2-carboxylic acid (AZ), an analog of proline, was found to significantly inhibit the release of ions to the xylem in barley roots and intact plants. This suggests AZ's potential role in studying the relationship between protein synthesis and ion transport in plant systems (Pitman et al., 1977).

Impact on Collagen Synthesis

- Application: Understanding collagen synthesis and its disorders.

- Key Findings: Azetidine-2-carboxylic acid, when administered to chick embryos, arrested the accumulation of collagen. This indicates its utility in studying collagen-related biological processes and potential implications in developmental biology (Lane et al., 1971).

Radiosensitization in Cancer Cells

- Application: Cancer research focusing on enhancing the effectiveness of radiation therapy.

- Key Findings: Azetidine-2-carboxylic acid demonstrated a capacity to sensitize hepatoma cells to both hyperthermia and ionizing radiation, suggesting its potential in developing cancer treatment strategies (van Rijn et al., 1999).

Potential in Neuropharmacology

- Application: Exploring new therapeutic agents for neurological diseases.

- Key Findings: The azetidine derivative KHG26792 showed promising results in suppressing ATP-induced TNF-α release and other pro-inflammatory markers in microglial cells, indicating potential applications in treating CNS-related diseases (Kim et al., 2015).

Antimalarial Drug Development

- Application: Development of novel antimalarial drugs.

- Key Findings: Bicyclic azetidines, targeting phenylalanyl-tRNA synthetase, have shown promise as a new class of antimalarial agents with potential to cure and prevent transmission of malaria (Kato et al., 2016).

Liver Fibrosis Research

- Application: Investigating treatments for liver fibrosis.

- Key Findings: L-Azetidine-2-carboxylic acid (AZC) demonstrated a reduction in collagen formation in the liver, suggesting its potential in studying and treating hepatic cirrhosis (Rojkind, 1973).

Synthesis Methods in Chemistry

- Application: Advancements in synthetic chemistry.

- Key Findings: Research on microwave-assisted synthesis of azetidines in aqueous media indicates progress in simplifying and improving the efficiency of azetidine synthesis (Burkett et al., 2009).

Anti-Cryptosporidial Drug Development

- Application: Developing drugs against Cryptosporidium.

- Key Findings: Bicyclic azetidines have shown efficacy against Cryptosporidium in mice, offering a new avenue for treating this parasitic infection (Vinayak et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported . Future directions include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name |

2-propylazetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-3-6-4-5-7-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZXOVGUHFDHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89583-96-0 |

Source

|

| Record name | 2-propylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)

![N-(Oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2888520.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)

![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)

![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)

![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)

![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)